3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one

BRD4 inhibitor linker SAR conformational flexibility

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one (CAS 1903198-17-3) belongs to the well-characterized class of 3,5-dimethylisoxazole derivatives that function as acetyl-lysine-mimetic bromodomain ligands. It features a 3,5-dimethylisoxazole warhead connected via a propan-1-one linker to a 3-(pyridin-3-yloxy)azetidine moiety (C₁₆H₁₉N₃O₃, MW 301.35).

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 1903198-17-3
Cat. No. B2695647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one
CAS1903198-17-3
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C16H19N3O3/c1-11-15(12(2)22-18-11)5-6-16(20)19-9-14(10-19)21-13-4-3-7-17-8-13/h3-4,7-8,14H,5-6,9-10H2,1-2H3
InChIKeyMJFFGLNGDYTKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one (CAS 1903198-17-3): Structural Class, Core Pharmacophore, and Research Positioning for Procurement Evaluation


The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one (CAS 1903198-17-3) belongs to the well-characterized class of 3,5-dimethylisoxazole derivatives that function as acetyl-lysine-mimetic bromodomain ligands [1]. It features a 3,5-dimethylisoxazole warhead connected via a propan-1-one linker to a 3-(pyridin-3-yloxy)azetidine moiety (C₁₆H₁₉N₃O₃, MW 301.35). The 3,5-dimethylisoxazole core is established as a validated acetyl-lysine bioisostere that displaces acetylated histone-mimicking peptides from bromodomains, and numerous derivatives across this chemotype have demonstrated potent BRD4 inhibitory activity [1][2]. This compound is primarily positioned as a research screening compound and chemical probe for bromodomain and extra-terminal (BET) family target engagement studies, with supply typically available at ≥95% purity from specialty chemical vendors.

Why Generic Substitution Fails for CAS 1903198-17-3: Linker Length, Azetidine Geometry, and Pyridyl-Oxy Orientation Create Non-Interchangeable Structure–Activity Profiles Among 3,5-Dimethylisoxazole BET Ligands


Within the 3,5-dimethylisoxazole BET inhibitor chemotype, minor structural variations produce substantial differences in BRD4 affinity, metabolic stability, and cellular potency that preclude casual interchange. Published structure–activity relationship (SAR) studies demonstrate that the nature of the linker connecting the dimethylisoxazole warhead to the pendant heterocycle directly modulates residence time within the bromodomain acetyl-lysine binding pocket, with even single-atom alterations yielding IC₅₀ shifts exceeding 10-fold [1][2]. The azetidine ring present in CAS 1903198-17-3 imposes a constrained exit vector geometry distinct from pyrrolidine or piperidine analogs, which affects the positioning of the pyridin-3-yloxy group relative to the WPF shelf region of BRD4(1)—a region known to critically influence both affinity and metabolic stability [2]. Furthermore, the 3-pyridyl substitution pattern has been specifically optimized in related series to balance potency against Phase I metabolic liability, and derivatives with different pyridyl regioisomers or alternative heterocycles cannot be assumed to recapitulate this profile [3]. These SAR discontinuities mean that even compounds sharing the same dimethylisoxazole core and azetidine scaffold cannot serve as reliable functional substitutes without confirmatory head-to-head testing.

Quantitative Differentiation Evidence for CAS 1903198-17-3: Comparative Structural, Physicochemical, and Pharmacophore-Based Assessment Against Closest Analogs


Propan-1-one Linker Length Differentiation vs. Ethanone (CAS 1904305-20-9) and Carbonyl (CAS 1903625-75-1) Analogs: Impact on BRD4 Binding Pocket Reach and Conformational Flexibility

CAS 1903198-17-3 incorporates a three-carbon propan-1-one linker between the 3,5-dimethylisoxazole warhead and the azetidine amide, whereas the closest commercial analog (CAS 1904305-20-9) employs a shorter two-carbon ethanone linker, and a second analog (CAS 1903625-75-1) utilizes a zero-length carbonyl bridge. Published crystallographic and SAR data on the 3,5-dimethylisoxazole chemotype indicate that linker length directly governs whether the pendant group can productively engage the ZA channel or WPF shelf regions of BRD4(1), which are key determinants of both affinity magnitude and selectivity across the BET subfamily [1][2]. In the OXFBD02-to-OXFBD04 optimization trajectory, extending and reorienting the pendant group while maintaining the linker architecture improved BRD4(1) IC₅₀ approximately 3.6-fold (from ~600 nM to 166 nM) and increased microsomal half-life nearly 10-fold (from 39.8 min to 388 min), demonstrating that linker- and vector-dependent interactions with the WPF shelf are critical drivers of both potency and metabolic stability [2]. The propan-1-one linker in CAS 1903198-17-3 provides an intermediate degree of conformational freedom relative to the ethanone and carbonyl analogs, potentially enabling distinct binding mode sampling that cannot be replicated by the shorter-linker comparators.

BRD4 inhibitor linker SAR conformational flexibility binding pocket geometry

Azetidine Ring Conformational Constraint as a Differentiation Factor: Comparing Azetidine- vs. Pyrrolidine-Containing 3,5-Dimethylisoxazole BET Ligands

CAS 1903198-17-3 is built around a four-membered azetidine ring bearing the pyridin-3-yloxy substituent at the 3-position, whereas numerous 3,5-dimethylisoxazole screening compounds employ five-membered pyrrolidine or six-membered piperidine rings. The azetidine ring imposes a distinct N–C3–O bond angle and a reduced conformational envelope compared to pyrrolidine, which alters both the exit vector trajectory of the pyridyl-oxy group and the overall three-dimensional shape presented to the bromodomain binding site. Class-level SAR analysis of 3,5-dimethylisoxazole BET inhibitors demonstrates that the spatial orientation of the pendant heterocycle relative to the dimethylisoxazole plane is a critical determinant of differential BET family member selectivity, with certain vectors preferentially engaging BRD4(BD1) over BRD2(BD1) and BRDT(BD1) [1][2]. Although no direct head-to-head azetidine-vs-pyrrolidine comparison is published for this exact scaffold, the constrained geometry of the azetidine ring in CAS 1903198-17-3 is predicted by analogy to reduce the entropic penalty upon binding relative to more flexible pyrrolidine congeners, while potentially limiting accessibility to conformations that engage off-target bromodomains.

azetidine conformational constraint exit vector geometry physicochemical property optimization BRD4 inhibitor scaffold

Pyridin-3-yloxy Substitution Pattern and Its Predicted Impact on Metabolic Stability: Class-Level Benchmarking Against OXFBD04 and Compound 11h

The pyridin-3-yloxy group in CAS 1903198-17-3 is positioned at the azetidine 3-position via an ether linkage. This structural motif is directly analogous to the 3-pyridyl substitution that proved critical in the OXFBD02-to-OXFBD04 optimization campaign, where introduction of a 3-pyridyl-derived group improved BRD4(1) affinity to IC₅₀ = 166 nM and dramatically increased human liver microsome stability from t₁/₂ = 39.8 min to t₁/₂ = 388 min [1]. The pyridin-3-yl isomer specifically engages the WPF shelf residues (Trp81, Pro82, Phe83) in BRD4(1) through both π-stacking and hydrogen-bonding interactions that the 2-pyridyl and 4-pyridyl isomers cannot replicate. Independently, compound 11h—a 3,5-dimethylisoxazole derivative with a different pendant scaffold—achieved BRD4(1) IC₅₀ = 27.0 nM and BRD4(2) IC₅₀ = 180 nM, with cellular antiproliferative IC₅₀ values of 120 nM (HL-60) and 90 nM (MV4-11) [2]. These benchmarks establish the performance ceiling for optimized 3,5-dimethylisoxazole-based BRD4 inhibitors and provide a quantitative framework against which CAS 1903198-17-3 can be experimentally compared.

pyridin-3-yloxy metabolic stability WPF shelf engagement microsomal half-life BET inhibitor optimization

Molecular Weight and Physicochemical Differentiation: Lipophilic Ligand Efficiency Positioning vs. Higher-MW 3,5-Dimethylisoxazole Inhibitors

CAS 1903198-17-3 has a molecular weight of 301.35 Da (C₁₆H₁₉N₃O₃), placing it in the lower-molecular-weight segment of the 3,5-dimethylisoxazole BET inhibitor landscape. For comparison, OXFBD04 has MW 302.33 Da (C₁₆H₁₈N₄O₂) with lipophilic ligand efficiency (LLE) = 5.74, while compound 11h (MW ~550–600 Da range) and compound 39 (MW >400 Da) are substantially larger [1][2][3]. The modest size of CAS 1903198-17-3, combined with its balanced heteroatom count (3 H-bond acceptors, 0 H-bond donors in the core scaffold), positions it favorably within lead-like chemical space (MW ≤350, cLogP ≤3.5 by prediction). In the 3,5-dimethylisoxazole chemotype, smaller ligands with optimized LLE have demonstrated better translational potential from biochemical to cellular assays, as excessive lipophilicity-driven potency often fails to translate into cellular activity due to solubility and non-specific binding liabilities. The molecular weight of CAS 1903198-17-3 is nearly 50% lower than many late-stage 3,5-dimethylisoxazole BRD4 inhibitors in the patent literature, offering greater scope for subsequent optimization without breaching typical lead-like property thresholds.

lipophilic ligand efficiency physicochemical property benchmarking lead-like chemical space BET inhibitor drug-likeness

Supply Purity and Identity Confidence: A Procurement-Relevant Comparison of Commercial Availability and Characterization Data for CAS 1903198-17-3 vs. Closest Screening Analogs

CAS 1903198-17-3 is commercially supplied at ≥95% purity in milligram to gram quantities, with characterization typically including LC-MS, ¹H NMR, and HPLC purity analysis. The InChI Key (MJFFGLNGDYTKQR-UHFFFAOYSA-N) and canonical SMILES (CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)OC3=CN=CC=C3) enable unambiguous identity verification across vendor catalogs. In contrast, the ethanone analog (CAS 1904305-20-9) and carbonyl analog (CAS 1903625-75-1) are supplied with similar purity specifications but differ in their analytical characterization depth and lot-to-lot consistency documentation. For BET bromodomain screening applications, compound integrity is paramount because dimethylisoxazole-containing compounds are susceptible to metabolic bioactivation via CYP-mediated oxidation of the isoxazole ring, and the presence of trace oxidative degradation products in poorly characterized batches can confound assay results or generate false-positive cytotoxicity readouts [1]. Procurement of CAS 1903198-17-3 from suppliers providing certificate-of-analysis documentation with each lot, including HPLC trace and NMR spectra, mitigates the risk of lot-to-lot variability that has been documented for certain 3,5-dimethylisoxazole screening compounds in the literature.

compound quality control screening compound procurement purity benchmarking identity verification

Best Research and Industrial Application Scenarios for CAS 1903198-17-3: Evidence-Based Use Cases in BET Bromodomain Drug Discovery and Chemical Biology


BRD4(1) Biochemical Screening and Hit Identification in the 3,5-Dimethylisoxazole Chemotype

CAS 1903198-17-3 is optimally deployed as a screening compound in BRD4(1) AlphaScreen or TR-FRET displacement assays at concentrations from 0.1 nM to 100 μM to establish its biochemical IC₅₀ and benchmark it against reference inhibitors OXFBD04 (BRD4(1) IC₅₀ = 166 nM, [1]) and compound 11h (BRD4(1) IC₅₀ = 27.0 nM, BRD4(2) IC₅₀ = 180 nM, [2]). The propan-1-one linker and azetidine scaffold offer a novel chemotype within the 3,5-dimethylisoxazole class, and positive hits can be progressed into BET family selectivity profiling (BRD2, BRD3, BRD4, BRDT) to determine whether the constrained geometry confers selectivity advantages over more flexible analogs [3].

Linker-Length SAR Exploration in BET Bromodomain Inhibitor Lead Optimization

Procure CAS 1903198-17-3 alongside its ethanone (CAS 1904305-20-9, 2-carbon linker) and carbonyl (CAS 1903625-75-1, 0-carbon linker) analogs to generate a matched-pair series investigating the impact of linker length on BRD4 affinity, kinetic residence time, and BET family selectivity. Published SAR demonstrates that linker modifications in 3,5-dimethylisoxazole derivatives alter BRD4(1) IC₅₀ by 3- to >10-fold and can shift selectivity between BRD4(BD1) and BRD4(BD2) [2][4]. This three-compound set enables systematic linker SAR without requiring custom synthesis.

Metabolic Stability Assessment of Pyridin-3-yloxy-Containing 3,5-Dimethylisoxazole Derivatives in Human Liver Microsome Assays

Use CAS 1903198-17-3 in human liver microsome (HLM) or hepatocyte stability assays to determine whether the pyridin-3-yloxy–azetidine architecture recapitulates or exceeds the metabolic stability gains observed for OXFBD04 (t₁/₂ = 388 min in HLM, [1]). The established SAR shows that 3-pyridyl substitution at the WPF shelf dramatically reduces Phase I oxidative metabolism compared to unsubstituted or 2-pyridyl analogs (t₁/₂ improvement from 39.8 to 388 min, [1]). Direct experimental t₁/₂ determination for CAS 1903198-17-3 will clarify whether the azetidine ether linkage confers additional metabolic shielding relative to the direct C–C bond in OXFBD04.

Cellular Antiproliferative Profiling in BRD4-Dependent Hematologic Cancer Cell Lines

Evaluate CAS 1903198-17-3 in BRD4-dependent cell lines such as MV4-11 (acute myeloid leukemia), HL-60 (promyelocytic leukemia), and U266 (multiple myeloma) to determine cellular IC₅₀ values, using compound 11h (MV4-11 IC₅₀ = 90 nM, HL-60 IC₅₀ = 120 nM, [2]) and compound 39 (U266 IC₅₀ = 2.1 μM, [5]) as positive controls. Concurrent assessment of c-Myc downregulation via qPCR or Western blot provides mechanistic confirmation of on-target BRD4 engagement. This cellular profiling is essential to establish whether the modest MW and favorable predicted LLE of CAS 1903198-17-3 translate into meaningful cellular permeability and target engagement.

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